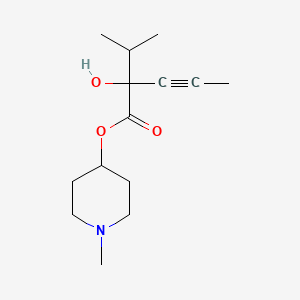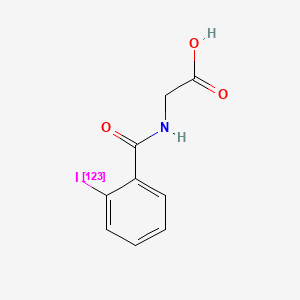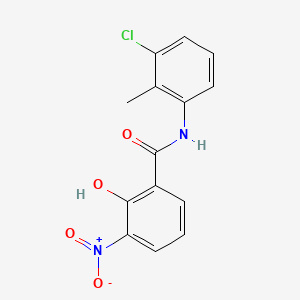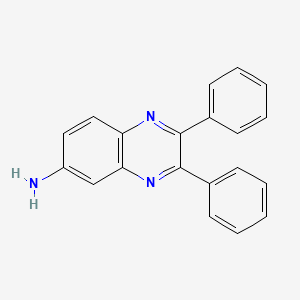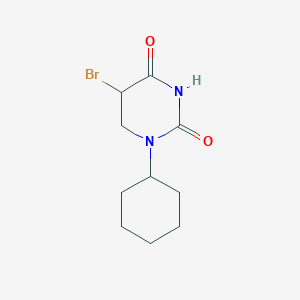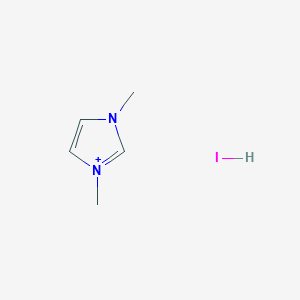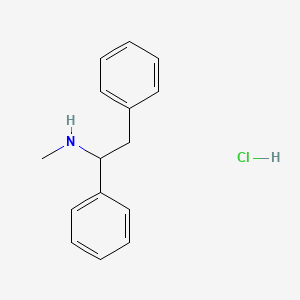
Phenethylamine, N-methyl-alpha-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/KR7151000 is a compound that has garnered attention due to its unique properties and potential applications in various fields. The compound is recognized for its role in occupational safety and health, as it is often referenced in the context of workplace exposure monitoring and analytical methods.
Méthodes De Préparation
The preparation of NIOSH/KR7151000 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that require precise control of temperature, pressure, and the use of specific reagents. Industrial production methods for NIOSH/KR7151000 typically involve large-scale chemical synthesis processes that ensure the compound is produced in sufficient quantities for its intended applications.
Analyse Des Réactions Chimiques
NIOSH/KR7151000 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and potassium chromate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfuric acid may produce a chromium-diphenylcarbazone complex, which can be analyzed using visible absorption spectrophotometry .
Applications De Recherche Scientifique
NIOSH/KR7151000 has a wide range of scientific research applications. In chemistry, it is used as a reagent for analytical methods to monitor workplace exposure to hazardous substances. In biology and medicine, the compound is utilized in studies related to occupational health and safety, particularly in the development of protective equipment and engineering control technology. Industrial applications include its use in the evaluation of air quality and the development of methods for measuring early markers of adverse health effects and injuries .
Mécanisme D'action
The mechanism of action of NIOSH/KR7151000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby influencing various biochemical processes. For instance, it may inhibit the activation of certain proteins or enzymes, leading to changes in cellular functions and responses .
Comparaison Avec Des Composés Similaires
NIOSH/KR7151000 can be compared with other similar compounds, such as volatile organic compounds (VOCs) and other hazardous chemicals listed in the NIOSH Manual of Analytical Methods. Similar compounds include various organic and inorganic substances that are monitored for their potential health risks in occupational settings. What sets NIOSH/KR7151000 apart is its specific application in occupational safety and health, as well as its unique chemical properties that make it suitable for use in analytical methods .
Conclusion
NIOSH/KR7151000 is a compound of significant importance in the fields of occupational safety, health, and scientific research. Its unique properties and wide range of applications make it a valuable tool for monitoring and evaluating workplace exposure to hazardous substances. Through its various chemical reactions and mechanisms of action, NIOSH/KR7151000 continues to contribute to advancements in occupational health and safety.
Propriétés
Numéro CAS |
7400-77-3 |
|---|---|
Formule moléculaire |
C15H18ClN |
Poids moléculaire |
247.76 g/mol |
Nom IUPAC |
N-methyl-1,2-diphenylethanamine;hydrochloride |
InChI |
InChI=1S/C15H17N.ClH/c1-16-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2-11,15-16H,12H2,1H3;1H |
Clé InChI |
SQXZSACAVWZLES-UHFFFAOYSA-N |
SMILES canonique |
CNC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


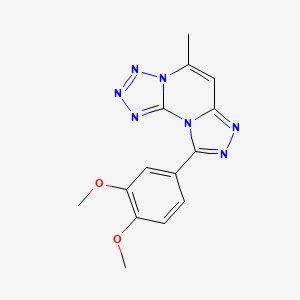
![10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane](/img/structure/B12808545.png)

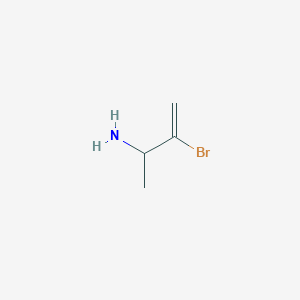
![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)

